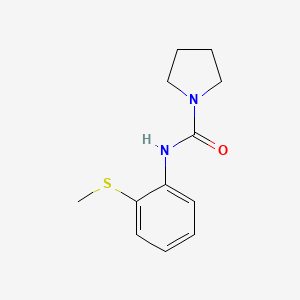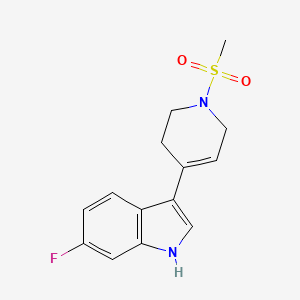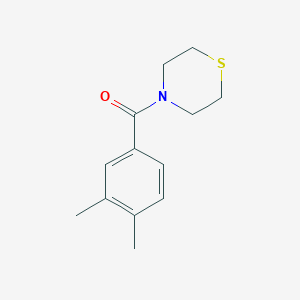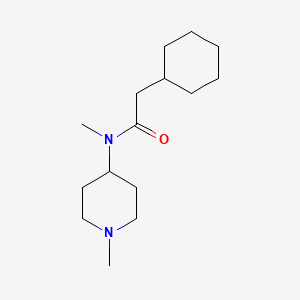
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-47965567, and it belongs to the class of quinoline derivatives. In
Mecanismo De Acción
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and protect neuronal cells from oxidative stress. In vivo studies have also shown that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and inflammatory cytokines at low concentrations. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine its potential toxicity and therapeutic value.
Direcciones Futuras
There are several future directions for the research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and therapeutic value in humans.
Métodos De Síntesis
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been reported in the literature. The most common method involves the reaction of 2-chloro-5-fluoropyridine with 2-amino-3,4-dihydroquinolin-7(1H)-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in high yield and purity.
Aplicaciones Científicas De Investigación
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurological disorders. One study reported that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone inhibited the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study showed that this compound had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-6-11-4-3-9-18(14(11)10-12)15(19)13-5-1-2-8-17-13/h1-2,5-8,10H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOAZYXTOYLFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)





![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)